molecular formula C3H5NaO5S B1324558 Sodium 2-Methoxy-2-oxoethanesulfonate CAS No. 29508-16-5

Sodium 2-Methoxy-2-oxoethanesulfonate

Cat. No. B1324558
CAS RN: 29508-16-5
M. Wt: 176.13 g/mol
InChI Key: WBBRPXWDTRIWHQ-UHFFFAOYSA-M
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Description

Sodium 2-Methoxy-2-oxoethanesulfonate is a haloalkyl sulfonamide . It has a molecular weight of 176.13 and its IUPAC name is sodium 2-methoxy-2-oxoethanesulfonate . It is used as a fungicide and has been shown to have ovicidal activity .


Molecular Structure Analysis

The molecular formula of Sodium 2-Methoxy-2-oxoethanesulfonate is C3H5NaO5S . The InChI code is 1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 2-Methoxy-2-oxoethanesulfonate is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Interactions with Metal Ions

Sodium 2-Methoxy-2-oxoethanesulfonate exhibits interesting interactions with metal ions like sodium(I) and copper(II). Studies demonstrate the interplay between intra- and intermolecular hydrogen bonding and coordination, leading to the formation of new coordination polymers. Such interactions provide strategies for isomeric resolution and synthesis of novel compounds (Mahmudov et al., 2014).

Luminescent Ladder-Like Coordination Polymers

Research involving sodium 4-hydroxybenzenesulfonate dihydrate, a related compound, has led to the creation of luminescent ladder-like lanthanide coordination polymers. These compounds, formed under specific conditions, have been analyzed for their structure and luminescent properties, indicating potential applications in materials science (Yang et al., 2008).

Phase-Transfer Catalysis in Azo Coupling Reactions

Sodium 2-methoxy-2-oxoethanesulfonate plays a role in phase-transfer catalysis of azo coupling reactions. The influence of different substituents on the catalytic activity of sodium arenesulfonates, including those with methoxyl groups, has been examined. This research enhances our understanding of the azo coupling process, which is crucial in dye manufacturing (Iwamoto et al., 1993).

Amphiphilic Copolymer Synthesis

In polymer science, sodium 2-(acrylamido)-2-methylpropanesulfonate, a compound related to sodium 2-methoxy-2-oxoethanesulfonate, is used in the synthesis of amphiphilic statistical copolymers. These copolymers demonstrate self-aggregating structures in aqueous media, a key aspect for applications in biotechnology and materials science (Hashidzume et al., 2006).

Environmental Applications

In environmental science, sodium bisulfate, closely related to sodium 2-methoxy-2-oxoethanesulfonate, has been studied for its effects on reducing emissions from dairy slurry. This research shows its potential in environmental management, particularly in agricultural settings (Sun et al., 2008).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

sodium;2-methoxy-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBRPXWDTRIWHQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635747
Record name Sodium 2-methoxy-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-Methoxy-2-oxoethanesulfonate

CAS RN

29508-16-5
Record name Sodium 2-methoxy-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of 217 g (2 mols) methyl chloroacetate and 252 g (2 mols) sodium sulfite in 500 ml water was stirred and heated under reflux for about 2 hours. The resulting solution was allowed to stand at about 25° C. for 56 hours and then evaporated under reduced pressure to give solid residue. The residue was washed with acetone and dried under vacuum at 80°-90° C. to give crude sodium methoxycarbonylmethylsulfonate salt.
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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